2-Bromoquinoline
Overview
Description
2-Bromoquinoline is a nitrogen-containing heterocycle with the molecular formula C9H6BrN . It has an average mass of 208.055 Da and a mono-isotopic mass of 206.968353 Da . It is used primarily for research and development purposes .
Synthesis Analysis
Quinoline, the parent compound of 2-Bromoquinoline, is synthesized using various methods. These include classical methods, efficient methods that reduce reaction time with increased yield, and metal nanoparticle-catalyzed reactions . Microwave-assisted synthesis is also used, which fulfills one of the twelve green chemistry principles, "safer solvent" .Molecular Structure Analysis
The molecular structure of 2-Bromoquinoline consists of a benzene ring fused to a pyridine ring with a bromine atom attached at the 2-position . The structure is planar due to the sp2 hybridization of the carbon and nitrogen atoms in the rings.Physical And Chemical Properties Analysis
2-Bromoquinoline is a solid substance with a density of 1.6±0.1 g/cm3 . It has a boiling point of 292.5±13.0 °C at 760 mmHg and a flash point of 130.7±19.8 °C . The compound has a molar refractivity of 49.9±0.3 cm3 . It has one hydrogen bond acceptor, no hydrogen bond donors, and no freely rotating bonds .Scientific Research Applications
Photoremovable Protecting Group for Physiological Use : 8-Bromo-7-hydroxyquinoline (BHQ), a derivative of 2-Bromoquinoline, is used as a photoremovable protecting group. It's effective for caged compounds in cell physiology studies due to its efficiency in photolysis, stability in dark, water solubility, and low fluorescence. This makes it suitable for use with fluorescent indicators in biological functions (Zhu, Pavlos, Toscano, & Dore, 2006).
Bromination of Complex Molecules : 2- and 4-Bromoquinolines have been synthesized from methoxyquinolines using a new brominating reagent, PBr3-DMF. This method is particularly useful in organic synthesis, especially for brominating complex molecules (YajimaToshikazu & MunakataKatsura, 1977).
Antiangiogenic Effects : 2-Aryl-3-bromoquinolin-4(1H)-ones and their derivatives show antiangiogenic effects. These compounds inhibit endothelial cell proliferation and neovessel growth in angiogenesis assays, and reduce levels of proangiogenic factors like bFGF and VEGF/PlGF (Mabeta, Auer, & Mphahlele, 2009).
Reactivity and Cross-Coupling Reactions : Studies have explored the reactivity of 2-Bromoquinoline and related compounds in various cross-coupling reactions. This includes the synthesis of functionalized quinolines through reactions with lithium tri(quinolyl)magnesates (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).
Synthesis of Novel Compounds : Various novel compounds and intermediates have been synthesized using 2-Bromoquinoline. These syntheses contribute to the development of new chemicals and potential drugs (Jansen & Wibaut, 2010).
Structural Studies and Syntheses : Structural studies and syntheses of 2-Bromoquinoline derivatives have provided valuable insights into the properties of these compounds. This includes understanding their tautomeric nature and exploring efficient synthesis methods (Mphahlele, Fernandes, El‐Nahas, Ottosson, Ndlovu, Sithole, Dladla, & Waal, 2002).
Safety And Hazards
2-Bromoquinoline is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJAZPHKNWSXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376423 | |
Record name | 2-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinoline | |
CAS RN |
2005-43-8 | |
Record name | 2-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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